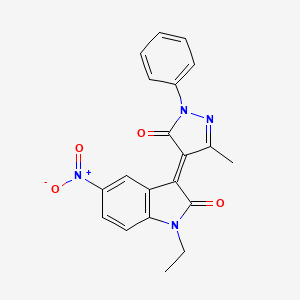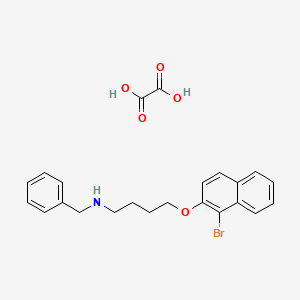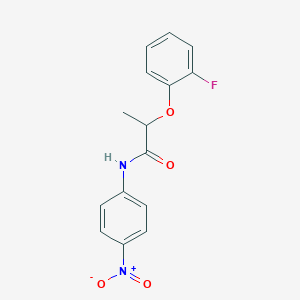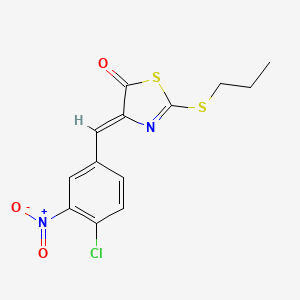![molecular formula C16H22Cl3NO6 B4041682 oxalic acid;N-[2-[2-(2,4,6-trichlorophenoxy)ethoxy]ethyl]butan-2-amine](/img/structure/B4041682.png)
oxalic acid;N-[2-[2-(2,4,6-trichlorophenoxy)ethoxy]ethyl]butan-2-amine
Übersicht
Beschreibung
Oxalic acid;N-[2-[2-(2,4,6-trichlorophenoxy)ethoxy]ethyl]butan-2-amine is a complex organic compound that combines the properties of oxalic acid and a substituted amine. This compound is notable for its potential applications in various fields, including chemistry, biology, and industry. The presence of the trichlorophenoxy group and the ethoxyethyl chain imparts unique chemical properties to the molecule, making it a subject of interest for researchers.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of oxalic acid;N-[2-[2-(2,4,6-trichlorophenoxy)ethoxy]ethyl]butan-2-amine typically involves multiple steps:
Formation of 2,4,6-trichlorophenoxyethanol: This can be achieved by reacting 2,4,6-trichlorophenol with ethylene oxide under basic conditions.
Synthesis of 2,4,6-trichlorophenoxyethoxyethylamine: The intermediate 2,4,6-trichlorophenoxyethanol is then reacted with ethylene diamine to form the desired amine.
Formation of the final compound: The final step involves reacting the amine with oxalic acid under controlled conditions to form the oxalic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure, can enhance the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, leading to the formation of oxides or other derivatives.
Reduction: Reduction reactions can target the trichlorophenoxy group, potentially leading to the removal of chlorine atoms.
Substitution: The compound can participate in substitution reactions, where the trichlorophenoxy group or the ethoxyethyl chain can be replaced by other functional groups.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Dechlorinated products.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: The compound can be used as a catalyst or a catalyst precursor in various organic reactions.
Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology
Biochemical studies: The compound’s interaction with enzymes and proteins can be studied to understand its biological activity.
Medicine
Drug development:
Industry
Material science: Used in the development of new materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of oxalic acid;N-[2-[2-(2,4,6-trichlorophenoxy)ethoxy]ethyl]butan-2-amine involves its interaction with various molecular targets. The trichlorophenoxy group can interact with hydrophobic regions of proteins, while the amine group can form hydrogen bonds with other molecules. These interactions can affect the activity of enzymes and other proteins, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4,6-Trichlorophenol: Shares the trichlorophenoxy group but lacks the ethoxyethyl and amine groups.
Oxalic acid: Contains the oxalic acid moiety but lacks the trichlorophenoxy and ethoxyethylamine groups.
Ethylene diamine: Contains the ethylene diamine structure but lacks the trichlorophenoxy and oxalic acid groups.
Uniqueness
The combination of the trichlorophenoxy group, ethoxyethyl chain, and oxalic acid moiety makes oxalic acid;N-[2-[2-(2,4,6-trichlorophenoxy)ethoxy]ethyl]butan-2-amine unique. This unique structure imparts specific chemical and biological properties that are not found in the individual components or other similar compounds.
Eigenschaften
IUPAC Name |
oxalic acid;N-[2-[2-(2,4,6-trichlorophenoxy)ethoxy]ethyl]butan-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20Cl3NO2.C2H2O4/c1-3-10(2)18-4-5-19-6-7-20-14-12(16)8-11(15)9-13(14)17;3-1(4)2(5)6/h8-10,18H,3-7H2,1-2H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHMBZHYEYHPLBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NCCOCCOC1=C(C=C(C=C1Cl)Cl)Cl.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22Cl3NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(5-isoquinolinylmethyl)methyl{[3-(2,3,4-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}amine](/img/structure/B4041600.png)

![4-[3-(2,6-Dimethylphenoxy)propyl]-2,6-dimethylmorpholine;oxalic acid](/img/structure/B4041624.png)


![N-[2-(2-chloro-5-methylphenoxy)ethyl]butan-2-amine;oxalic acid](/img/structure/B4041635.png)
![4-{4-[(4-chloro-1-naphthyl)oxy]butyl}-2,6-dimethylmorpholine oxalate](/img/structure/B4041645.png)
![2,6-Dimethyl-4-[2-[3-(trifluoromethyl)phenoxy]ethyl]morpholine;oxalic acid](/img/structure/B4041651.png)

![4-[3-(4-Bromo-2,6-dimethylphenoxy)propyl]-2,6-dimethylmorpholine;oxalic acid](/img/structure/B4041660.png)
![1-(2,3-dihydro-1H-inden-2-yl)-N-[4-(2-fluorophenoxy)phenyl]-4-piperidinecarboxamide](/img/structure/B4041670.png)

![3-Methyl-1-[2-[3-(trifluoromethyl)phenoxy]ethyl]piperidine;oxalic acid](/img/structure/B4041687.png)
![8-[3-(4-Chloro-2-methylphenoxy)propoxy]-2-methylquinoline;oxalic acid](/img/structure/B4041688.png)
